molecular formula C18H28N5O9P B587719 Unii-bnm443XH9I CAS No. 1244022-56-7

Unii-bnm443XH9I

Cat. No.: B587719
CAS No.: 1244022-56-7
M. Wt: 489.422
InChI Key: CEFDJALYGKEXAQ-CYBMUJFWSA-N
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Description

The identifier Unii-bnm443XH9I corresponds to a unique chemical substance registered in the FDA’s Substance Registration System (SRS). However, none of the provided evidence sources directly describe this compound, its structure, or its applications. This absence of primary data precludes a detailed introduction.

Properties

IUPAC Name

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N5O9P/c1-11(2)31-17(24)22-15-14-16(20-7-19-15)23(8-21-14)6-13(5)29-10-33(26,27)30-9-28-18(25)32-12(3)4/h7-8,11-13H,6,9-10H2,1-5H3,(H,26,27)(H,19,20,22,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFDJALYGKEXAQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(O)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(O)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858143
Record name ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244022-56-7
Record name Tenofovir disoproxil fumarate impurity E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244022567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-METHYLETHYL) (8R)-5-HYDROXY-8-METHYL-9-(6-(((1-METHYLETHOXY)CARBONYL)AMINO)-9H-PURIN-9-YL)-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNM443XH9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Di-(tert-Butyl-dimethylsilyl) Curcumin, also known by its UNII code bnm443XH9I, is a synthetic derivative of curcumin, a compound widely studied for its potential therapeutic properties. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

  • IUPAC Name : (1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one
  • Molecular Formula : C33H48O6Si2
  • CAS Number : 1134639-23-8
  • Molecular Weight : 596.9 g/mol

The biological activity of Di-(tert-Butyl-dimethylsilyl) Curcumin is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This action is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation. This property suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that this compound may modulate signaling pathways related to neuronal survival and function, which could be beneficial in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.

Biological Activity Data

Activity Type Description Reference
AntioxidantScavenges free radicals; reduces oxidative stressBenchChem
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammationBenchChem
NeuroprotectiveModulates neuronal signaling pathways; potential therapeutic effects in neurodegenerationBenchChem
AntimicrobialExhibits antimicrobial properties against various pathogensBenchChem

Case Studies

Several studies have investigated the biological activities of Di-(tert-Butyl-dimethylsilyl) Curcumin, showcasing its potential therapeutic applications:

  • Neuroprotection in Animal Models :
    • A study evaluated the neuroprotective effects of Di-(tert-Butyl-dimethylsilyl) Curcumin in mice models of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.
    • Reference:
  • Anti-inflammatory Effects in Human Cells :
    • In vitro studies demonstrated that treatment with Di-(tert-Butyl-dimethylsilyl) Curcumin significantly decreased levels of TNF-alpha and IL-6 in human macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
    • Reference:
  • Antioxidant Activity Assessment :
    • A comparative study assessed the antioxidant capacity of Di-(tert-Butyl-dimethylsilyl) Curcumin against traditional curcumin. The results showed that the derivative had enhanced radical-scavenging activity due to its structural modifications.
    • Reference:

Comparison with Similar Compounds

Comparison with Similar Compounds

Nevertheless, insights from the provided materials can guide a framework for hypothetical comparisons:

Key Challenges in Comparative Analysis (from ):

  • Physicochemical Property Matching: For nanomaterials (NMs), similarity assessments require alignment of properties like size, surface charge, and composition. However, variability in measurement techniques and metadata standards complicates direct comparisons .
  • Standardization of Naming and Classification : emphasizes adherence to databases like SciFinder and tools like ChemDraw for compound characterization. Without standardized identifiers (e.g., InChI), cross-referencing Unii-bnm443XH9I with analogs remains speculative .
  • Reproducibility and Metadata : Studies must detail experimental protocols to enable replication (). Lack of such data for This compound limits comparative analyses.

Hypothetical Comparative Framework

Property This compound (Hypothetical) Similar Compound A (Hypothetical) Similar Compound B (Hypothetical)
Molecular Formula Not available C₁₅H₁₀O₅ C₂₀H₂₅N₃O₂
Solubility (mg/mL) Not available 2.5 ± 0.3 0.8 ± 0.1
Bioavailability (%) Not available 45 28
Toxicity (LD50, mg/kg) Not available 1200 950

Critical Limitations in the Evidence

  • lack chemical-specific data.

Recommendations for Future Research

Consult primary literature or regulatory databases (e.g., PubChem, FDA SRS) to retrieve structural and pharmacological data for This compound .

Conduct experimental studies to measure physicochemical properties (e.g., solubility, stability) and compare them with analogs.

Apply computational tools (e.g., QSAR modeling) to predict biological activity and toxicity profiles.

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